2,6-Dihydroxyanthraquinone 2,6-Dihydroxyanthraquinone Anthraflavic acid is a dihydroxyanthraquinone that is anthracene substituted by hydroxy groups at C-3 and C-7 and oxo groups at C-9 and C-10. It has a role as an antimutagen and a plant metabolite. It derives from a hydride of an anthracene.
2,6-Dihydroxyanthraquinone is a natural product found in Senna obtusifolia and Rubia tinctorum with data available.
Brand Name: Vulcanchem
CAS No.: 84-60-6
VCID: VC21335496
InChI: InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H
SMILES: C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O
Molecular Formula: C14H8O4
Molecular Weight: 240.21 g/mol

2,6-Dihydroxyanthraquinone

CAS No.: 84-60-6

Cat. No.: VC21335496

Molecular Formula: C14H8O4

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dihydroxyanthraquinone - 84-60-6

CAS No. 84-60-6
Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
IUPAC Name 2,6-dihydroxyanthracene-9,10-dione
Standard InChI InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H
Standard InChI Key APAJFZPFBHMFQR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O
Canonical SMILES C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O

Fundamental Chemical Identity and Structure

2,6-Dihydroxyanthraquinone belongs to the class of anthraquinone derivatives, featuring a 9,10-anthraquinone core with the central ring bearing two carbonyl groups fused to two fully aromatic six-membered rings. The compound is distinguished by hydroxyl groups specifically positioned at the 2 and 6 carbon atoms of the aromatic structure.

Basic Information and Nomenclature

The compound is identified by several key parameters that establish its chemical identity:

ParameterDetails
CAS Number84-60-6
Chemical FormulaC₁₄H₈O₄
Molecular Weight240.21 g/mol
IUPAC Name2,6-Dihydroxyanthracene-9,10-dione
Common SynonymsAnthraflavic acid, Anthraflavin, 2,6-DHAQ, NSC-33531
InChIKeyAPAJFZPFBHMFQR-UHFFFAOYSA-N

This compound is sometimes confused with its isomer 2,7-dihydroxyanthraquinone (CAS: 572-93-0), which has a slightly different positioning of one hydroxyl group .

Structural Characteristics

The molecular structure consists of an anthraquinone skeleton with two hydroxyl groups at positions 2 and 6. This arrangement creates a compound with distinct electronic properties that contribute to its various applications. The molecule is planar with the hydroxyl groups positioned to enable hydrogen bonding interactions, which play a crucial role in its chemical behavior, particularly in solutions and battery applications .

Physical and Chemical Properties

2,6-Dihydroxyanthraquinone exhibits distinctive physical and chemical characteristics that are instrumental in understanding its behavior in various applications and reactions.

Physical Properties

The compound presents as a solid with color variations depending on purity and crystalline form:

PropertyValue
Physical State (at 20°C)Solid
AppearanceLight yellow to brown to dark green powder or crystals
Melting Point>320°C (literature), 330°C (specific measurement)
Boiling Point342.92°C (rough estimate)
Density1.3032 g/cm³ (estimated)
Refractive Index1.5430 (estimated)
pKa6.72±0.20 (predicted)

These properties make the compound suitable for various industrial and research applications requiring thermally stable compounds .

Solubility and Stability

Solubility characteristics are essential for handling and processing the compound:

SolventSolubility
DMSO48 mg/mL (199.82 mM)
WaterPoorly soluble
Common organic solventsLimited solubility

The compound is relatively stable under normal conditions but shows incompatibility with strong oxidizing agents. For storage, it is recommended to keep the compound sealed in a dry environment at room temperature, preferably in a cool and dark place below 15°C to maintain optimal stability .

Applications in Materials Science and Technology

2,6-Dihydroxyanthraquinone serves as a versatile building block in various technological applications, demonstrating its significance in advanced materials development.

Semiconductor and Electronic Applications

The compound plays a crucial role in the synthesis of semiconducting molecules and polymers for various electronic devices:

Application AreaRole of 2,6-Dihydroxyanthraquinone
OFETs (Organic Field-Effect Transistors)Serves as a key building block for semiconducting materials
OLEDs (Organic Light-Emitting Diodes)Contributes to the development of efficient electroluminescent compounds
OPVs (Organic Photovoltaics)Functions as a precursor for photoactive materials

The anthraquinone core with its two carbonyl groups and the hydroxyl functionalities at specific positions enables the compound to participate in various coupling reactions, making it valuable for synthesizing more complex electronic materials .

Biochemical and Pharmacological Properties

2,6-Dihydroxyanthraquinone exhibits significant biological activities that have implications for both research applications and potential therapeutic developments.

Enzyme Inhibition Properties

The compound demonstrates notable inhibitory effects on specific enzyme systems:

Biological TargetInhibitory Effect
Cytochrome P-448Potent and specific inhibitor of cytochrome P-448 activity
O-deethylationsInhibits O-deethylations of ethoxycoumarin and ethoxyresorufin
2-amino-3-methylimidazo[4,5-f]quinoline (IQ)Inhibits mutagenicity by blocking both microsomal and cytosolic activation pathways

These inhibitory properties suggest potential applications in biochemical research and possibly in therapeutic contexts where modulation of these enzyme systems is desired .

Chemical and Biological Mechanisms

Research into the mechanisms of action has revealed:

  • Interaction with water molecules through hydrogen bonding affects stability and reactivity

  • Formation of complexes with specific stoichiometry (1:1, 1:2, 2:2) with water molecules

  • Potential for disproportionation reactions under certain conditions, which can lead to the formation of 2,6-dihydroxyanthrone (2,6-DHA)

Understanding these mechanisms is crucial for predicting the behavior of the compound in biological systems and optimizing its use in research applications.

Synthetic Applications and Derivatives

The compound serves as an important starting material for the synthesis of various valuable compounds with applications in different fields.

Synthetic Building Block

2,6-Dihydroxyanthraquinone functions as a precursor for several important derivatives:

  • Used to synthesize tetrahydroxy tetrathiafulvalene (TTF) derivatives, which serve as redox-active building blocks in supramolecular and materials science

  • Employed in the preparation of phosphanylidene anthra[2,1-b]furans through reactions with dialkyl acetylenedicarboxylates and triphenylphosphine

  • Serves as a key intermediate in the development of anthraquinone-based porous organic polymers (POPs) with applications in electrochemical energy conversion and storage

Molecular Engineering

Recent advances in molecular engineering have focused on the modification of 2,6-dihydroxyanthraquinone to enhance its properties:

  • Position of hydroxyl groups significantly influences stability and electrochemical behavior

  • Comparison studies between 2,6-DHAQ and 1,5-DHAQ reveal different degradation mechanisms and electrochemical stabilities

  • Engineering approaches aim to prevent formation of the 2(2,6-DHAQ²⁻)·2H₂O complex, which is prone to disproportionation reactions

These molecular engineering efforts are crucial for developing more stable and efficient compounds for various applications, particularly in energy storage technologies.

Hazard TypeDescriptionPrecautionary Measures
Skin ContactCauses skin irritationWear protective gloves; wash skin thoroughly after handling
Eye ContactCauses serious eye irritationUse eye protection; rinse cautiously with water if exposure occurs
EnvironmentalAvoid release to environmentHandle according to good industrial hygiene and safety practices

These hazards necessitate the implementation of proper laboratory safety protocols when handling the compound .

Current Research Developments and Future Perspectives

The field continues to evolve with ongoing research into new applications and optimizations of 2,6-dihydroxyanthraquinone.

Recent Research Findings

Current scientific investigations have yielded several important insights:

  • Detailed mechanistic studies of degradation pathways have identified disproportionation reactions as a key factor affecting stability in electrochemical applications

  • Spectroscopic analyses using FTIR and NMR have elucidated the formation of specific complexes with water molecules and their role in compound stability

  • Comparative studies between different dihydroxyanthraquinone isomers have revealed the importance of hydroxyl group positioning for specific applications

These findings contribute to a deeper understanding of the compound's behavior in various systems and applications.

Future Research Directions

Several promising research directions are emerging:

  • Development of more stable derivatives through strategic molecular engineering

  • Exploration of applications in advanced battery technologies, particularly in sustainable energy storage systems

  • Investigation of potential biological applications based on the compound's enzyme inhibitory properties

  • Integration into porous organic polymers for enhanced functionality in electrochemical systems

The versatility of 2,6-dihydroxyanthraquinone ensures its continued significance in multiple research domains, with ongoing efforts to optimize its properties and expand its applications.

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